molecular formula C26H31ClN4O3S2 B2586474 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride CAS No. 1215352-46-7

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride

Cat. No.: B2586474
CAS No.: 1215352-46-7
M. Wt: 547.13
InChI Key: FLYGKJIYPXDWKQ-UHFFFAOYSA-N
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Description

N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a synthetic small-molecule compound featuring a tetrahydrothiazolo[5,4-c]pyridine core fused with a benzamide scaffold. The molecule includes a 3-methylpiperidin-1-yl sulfonyl substituent at the para position of the benzamide, contributing to its unique physicochemical and pharmacological properties. The compound’s design aligns with medicinal chemistry strategies targeting enzymes or receptors via heterocyclic and sulfonamide motifs, often seen in anticoagulants and antimicrobial agents .

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3S2.ClH/c1-19-6-5-14-30(16-19)35(32,33)22-11-9-21(10-12-22)25(31)28-26-27-23-13-15-29(18-24(23)34-26)17-20-7-3-2-4-8-20;/h2-4,7-12,19H,5-6,13-18H2,1H3,(H,27,28,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYGKJIYPXDWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CN(CC4)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article reviews the compound's synthesis, biological activity, and structure-activity relationships based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the use of various organic reactions to construct the thiazolo-pyridine core and introduce the sulfonyl and benzamide moieties. The detailed synthetic pathways can vary but generally include:

  • Formation of the thiazolo-pyridine scaffold.
  • Introduction of the benzyl group.
  • Sulfonamide formation with 3-methylpiperidine.

Anticancer Properties

Recent studies have evaluated the anticancer activity of related compounds featuring similar structural motifs. For instance, a series of N-aryl-N'-arylmethylurea derivatives were synthesized and tested against several cancer cell lines including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate) cells. The results indicated significant antiproliferative effects with IC50 values often below 5 μM for several derivatives, suggesting a promising avenue for further development in cancer therapeutics .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
9bMCF7< 3
9dPC3< 5
9cHCT116< 3
Control (Sorafenib)--

The mechanism by which these compounds exert their anticancer effects is believed to involve disruption of cell cycle progression. For example, compound 9b induced G2/M phase arrest in MCF7 cells in a concentration-dependent manner, indicating its potential to halt cell division and promote apoptosis .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies revealed that:

  • Substituent Effects : The presence of electron-withdrawing groups like fluorine on the benzene ring significantly enhanced antiproliferative activity.
  • Functional Group Influence : The introduction of a piperidinyl group was associated with improved activity across various cell lines compared to compounds lacking this modification .

Case Studies

In one notable study, researchers synthesized a series of compounds derived from thiazolo-pyridines and assessed their biological activities. Among these, specific derivatives demonstrated potent activity against multiple cancer types while exhibiting minimal toxicity towards normal human liver cells (HL7702), highlighting their selectivity and potential as therapeutic agents .

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact : The 3-methylpiperidin-1-yl sulfonyl group in the target compound likely enhances solubility compared to the tert-butyl analog () due to the sulfonyl group’s polarity. However, this may reduce membrane permeability relative to lipophilic tert-butyl derivatives .
  • Pharmacological Targets : Compounds with sulfonyl groups on the tetrahydrothiazolo[5,4-c]pyridine scaffold exhibit diverse activities. For example, antimicrobial derivatives () contrast with FXa inhibitors like edoxaban (), which prioritize thrombin generation suppression .
  • Binding Modes : X-ray crystallography of FXa inhibitors (e.g., ) reveals that the thiazolo-pyridine core binds the S4 subsite, while sulfonamide/benzamide groups interact with hydrophobic pockets. The 3-methylpiperidin-1-yl sulfonyl group may mimic such interactions but requires validation .

Pharmacokinetic and Functional Comparisons

  • FXa Inhibitors: Edoxaban and related compounds () demonstrate nanomolar-range IC50 values for FXa inhibition, whereas the target compound’s activity remains uncharacterized. The absence of an amidine group (common in early FXa inhibitors) in the target compound may reduce off-target effects, as seen in non-amidine derivatives .
  • Antimicrobial Activity : Sulfonyl-containing analogs () show moderate efficacy against Staphylococcus aureus and Candida albicans (MIC = 8–32 µg/mL). The 3-methylpiperidin-1-yl sulfonyl group could enhance this activity due to increased electron-withdrawing effects .
  • Metabolic Stability : Piperidine derivatives generally exhibit improved metabolic stability over morpholine or pyrrolidine analogs, as seen in related FXa inhibitors .

Clinical and Preclinical Relevance

    Q & A

    Q. Key Conditions :

    StepSolvent/CatalystTemperatureTimeYield (%)
    Core FormationDichloromethaneReflux (40–50°C)24 h65–75
    SulfonylationDMFRoom Temp12 h80–85
    PurificationEthyl acetate/hexane90

    Basic: Which analytical techniques are critical for characterizing this compound?

    Methodological Answer:

    • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, particularly the benzyl, thiazolo-pyridine, and sulfonyl groups .
    • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using C18 columns with acetonitrile/water mobile phases .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]⁺) and fragmentation patterns .

    Basic: How can researchers determine solubility and stability under experimental conditions?

    Methodological Answer:

    • Solubility : Test in solvents like DMSO (for stock solutions) and aqueous buffers (pH 4–9) using UV-Vis spectroscopy or nephelometry .
    • Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring via HPLC to identify decomposition products .

    Advanced: How to design experiments to elucidate the compound’s mechanism of action?

    Methodological Answer:

    • Kinase Inhibition Assays : Use fluorescence-based assays (e.g., ADP-Glo™) to screen against kinase panels, focusing on targets like PI3K or MAPK .
    • Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) to assess affinity for GPCRs or neurotransmitter receptors .
    • Molecular Docking : Combine with MD simulations (AMBER or GROMACS) to predict binding modes to targets like Factor Xa or serotonin receptors .

    Advanced: How to resolve contradictions in reported biological activities across studies?

    Methodological Answer:

    • Purity Reassessment : Re-analyze conflicting batches via HPLC and NMR to rule out impurities (>99% purity required) .
    • Structural Analog Comparison : Test activity of analogs (e.g., substituting benzyl with methyl groups) to isolate pharmacophore contributions .
    • Assay Standardization : Use identical cell lines (e.g., HEK293 for GPCRs) and positive controls (e.g., known inhibitors) across labs .

    Advanced: What strategies optimize pharmacokinetic properties for in vivo studies?

    Methodological Answer:

    • LogP Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce LogP from ~3.5 to <2.5, enhancing aqueous solubility .
    • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., ester hydrolysis) for deuterium replacement .
    • Prodrug Design : Mask sulfonamide groups with acetyl-protected moieties to improve oral bioavailability .

    Advanced: How to validate computational models predicting reactivity or bioactivity?

    Methodological Answer:

    • ICReDD Framework : Integrate quantum chemical calculations (e.g., DFT for reaction paths) with high-throughput experimentation to validate predicted reaction yields .
    • QSAR Validation : Compare predicted vs. experimental IC₅₀ values across 50+ analogs to refine machine learning models .

    Advanced: What in vitro assays are suitable for assessing therapeutic potential?

    Methodological Answer:

    • Cytotoxicity : MTT assay in cancer lines (e.g., MCF-7, A549) with IC₅₀ calculations using nonlinear regression .
    • Anti-inflammatory Activity : Measure TNF-α suppression in LPS-stimulated macrophages via ELISA .
    • Enzyme Inhibition : Fluorescent substrate assays for proteases (e.g., trypsin) or phosphodiesterases .

    Advanced: How to address discrepancies in synthesis yields between laboratories?

    Methodological Answer:

    • Parameter Optimization : Use design of experiments (DoE) to test variables (e.g., catalyst loading, solvent ratios) and identify critical factors .
    • Reaction Monitoring : In-line FTIR or LC-MS to detect intermediates and adjust conditions in real time .

    Basic: What safety protocols are essential during handling?

    Methodological Answer:

    • PPE : Gloves (nitrile), lab coats, and goggles to prevent dermal/ocular exposure .
    • Ventilation : Use fume hoods during synthesis to avoid inhalation of solvents (e.g., DMF, acetonitrile) .
    • Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

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